molecular formula C27H25NO6 B557468 Fmoc-Glu(OBzl)-OH CAS No. 123639-61-2

Fmoc-Glu(OBzl)-OH

Cat. No. B557468
M. Wt: 459.5 g/mol
InChI Key: HJJURMMMGPQIQP-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Glu(OBzl)-OH” is a glutamic acid derivative . It is a building block for the introduction of glutamic acid bearing TFA-labile benzyl ester side-chain protection . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA .


Synthesis Analysis

“Fmoc-Glu(OBzl)-OH” is used in peptide synthesis . It is prone to pyroglutamate formation . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA .


Molecular Structure Analysis

The empirical formula of “Fmoc-Glu(OBzl)-OH” is C27H25NO6 . Its molecular weight is 459.49 .


Chemical Reactions Analysis

“Fmoc-Glu(OBzl)-OH” is used as a building block for the introduction of glutamic acid bearing TFA-labile benzyl ester side-chain protection . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA .


Physical And Chemical Properties Analysis

“Fmoc-Glu(OBzl)-OH” is a white to slight yellow to beige powder . It has a melting point of 70 °C (decomposition) . It is soluble in DMF .

Scientific Research Applications

  • Synthesis of O-glycosylated Peptides : Fmoc-Glu(OBzl)-OH plays a crucial role in the synthesis of O-glycosylated peptides. It has been used in the synthesis of tuftsin derivatives containing D-glucopyranosyl or D-galactopyranosyl units linked to the hydroxy side chain of the threonine residue. These glycosylated peptides have potential applications in biomedical research (Filira et al., 2009).

  • Synthesis of O-thiophosphotyrosyl Peptides : Fmoc-Glu(OBzl)-OH is instrumental in the chemical synthesis of O-thiophosphotyrosyl peptides. These peptides have applications in studying protein phosphorylation and signal transduction pathways (Kitas et al., 2009).

  • Creation of Cyclic Peptides : Fmoc-Glu(OBzl)-OH is used in the creation of cyclic peptides containing a δ-sugar amino acid. These cyclic peptides have been evaluated as artificial receptors for various biological molecules, contributing to the development of novel binding agents and therapeutic compounds (Billing & Nilsson, 2005).

  • Synthesis of Phosphopeptides : The compound plays a role in the synthesis of phosphotyrosine-containing peptides. This is crucial for the study of tyrosine phosphorylation in cellular signaling (Ueki et al., 1996).

  • Optimization in Peptide Synthesis : It's used in the optimization of coupling methods for introducing mono-benzyl phosphate esters of Fmoc-protected phosphoamino acids, enhancing the efficiency and yield of multiphosphorylated peptides synthesis (White, 2001).

  • Synthesis of Hydrophobic Peptides : The compound is used in synthesizing and purifying hydrophobic peptides, improving the solubility and handling of these peptides for research purposes (Wahlström et al., 2008).

Safety And Hazards

The safety data sheet for “Fmoc-Glu(OBzl)-OH” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6/c29-25(33-16-18-8-2-1-3-9-18)15-14-24(26(30)31)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,30,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJURMMMGPQIQP-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553436
Record name (2S)-5-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Glu(OBzl)-OH

CAS RN

123639-61-2
Record name 5-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123639-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-5-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
DA Stetsenko, VS Apukhtina, BP Chelobanov… - Russian Journal of …, 2016 - Springer
We describe herein a new method for cleaving from resin and removing acid-labile protecting groups in solid-phase peptide synthesis in the presence of a polyfluorinated alcohol (…
Number of citations: 6 link.springer.com
VV Sureshbabu, N Narendra… - The Journal of Organic …, 2009 - ACS Publications
A novel class of optically active N-Fmoc-protected amino isonitriles has been described for the first time. Conversion of the carboxyl group of Fmoc-β-amino acids into an isocyano group …
Number of citations: 62 pubs.acs.org
W Wang, JS McMurray - Tetrahedron letters, 1999 - Elsevier
A new method for the synthesis of primary amides was developed in which carboxylic acids were treated with ammonium chloride in the presence of peptide synthesis coupling agents …
Number of citations: 59 www.sciencedirect.com
W Ma - 1998 - search.proquest.com
In the search for drug leads for functional analogs of large biological molecules such as parathyroid hormone or insulin, low molecular weight analogs are conspiciously absent. Large …
Number of citations: 0 search.proquest.com
L Ayres - 2005 - repository.ubn.ru.nl
This thesis describes the preparation, via atom transfer radical polymerisation (ATRP), of a series of peptide-polymer hybrid materials. The first chapter gives an overview of the work …
Number of citations: 1 repository.ubn.ru.nl
AL Baillargeon - 2014 - search.proquest.com
The development of new and improved biomaterials is essential for tissue engineering and regenerative medicine applications. Amino acid-based polyphosphazenes are being …
Number of citations: 4 search.proquest.com
M Antopolsky, E Azhayeva, U Tengvall, A Azhayev - Tetrahedron letters, 2002 - Elsevier
Three peptide–oligonucleotide phosphorothioate hybrids were synthesized using a new approach for stepwise solid-phase synthesis of conjugates. This method utilizes commercially …
Number of citations: 52 www.sciencedirect.com
CN Tetzlaff - 2001 - search.proquest.com
Reported here is the synthesis of 5′-acylated oligoribo-and oligodeoxyribonucleotides and selected chemical and physicochemical properties of these compounds. The synthesis of 5…
Number of citations: 2 search.proquest.com
SR Garapati - 2014 - search.proquest.com
The goal of this study is to provide a deeper insight into how metals bind intrinsically disordered proteins (IDPs) by taking zinc binding to prothymosin-alpha as a case study. The …
Number of citations: 1 search.proquest.com
AS Yapa - 2017 - search.proquest.com
A novel type of supramolecular aggregate, named “nanosponge” was synthesized through the interaction of novel supramolecular building blocks with trigonal geometry. The …
Number of citations: 3 search.proquest.com

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